2-Hydroxy-7-methoxyquinoline-3-carbonitrile
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Overview
Description
2-Hydroxy-7-methoxyquinoline-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C11H8N2O2 . It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methoxyacetaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Hydroxy-7-methoxyquinoline-3-carbonitrile can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
- Oxidation products include quinoline derivatives with higher oxidation states.
- Reduction products include amines and other reduced forms of the compound.
- Substitution products vary depending on the substituents introduced .
Scientific Research Applications
Chemistry: 2-Hydroxy-7-methoxyquinoline-3-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and is valuable in the development of new materials .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structure allows for interactions with biological targets, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
2-Chloro-7-methoxyquinoline-3-carbonitrile: This compound has a similar structure but with a chlorine atom instead of a hydroxy group.
2-Hydroxyquinoline-3-carbonitrile: Lacks the methoxy group, leading to different chemical properties and applications.
Uniqueness: 2-Hydroxy-7-methoxyquinoline-3-carbonitrile is unique due to the presence of both hydroxy and methoxy groups, which confer specific chemical reactivity and biological activity. These functional groups allow for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
7-methoxy-2-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-9-3-2-7-4-8(6-12)11(14)13-10(7)5-9/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEGWHYALUOYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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